2H-Pyrido[2,3-e][1,3]thiazine

Catalog No.
S1774049
CAS No.
119504-49-3
M.F
C7H6N2S
M. Wt
150.199
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Pyrido[2,3-e][1,3]thiazine

CAS Number

119504-49-3

Product Name

2H-Pyrido[2,3-e][1,3]thiazine

IUPAC Name

2H-pyrido[2,3-e][1,3]thiazine

Molecular Formula

C7H6N2S

Molecular Weight

150.199

InChI

InChI=1S/C7H6N2S/c1-2-7-6(9-3-1)4-8-5-10-7/h1-4H,5H2

InChI Key

FIGLPIFIEVRDRU-UHFFFAOYSA-N

SMILES

C1N=CC2=C(S1)C=CC=N2

Synonyms

2H-Pyrido[2,3-e]-1,3-thiazine(9CI)

2H-Pyrido[2,3-e][1,3]thiazine is a heterocyclic compound featuring a fused pyridine and thiazine ring structure. Its molecular formula is C12H12N2O4SC_{12}H_{12}N_{2}O_{4}S, and it has a molecular weight of approximately 280.30 g/mol. The compound is characterized by its unique combination of nitrogen and sulfur atoms within its ring system, contributing to its distinct chemical properties and potential biological activities. The thiazine moiety is particularly notable for its role in various biological processes and synthetic applications, making 2H-Pyrido[2,3-e][1,3]thiazine an interesting subject of study in organic chemistry and medicinal chemistry .

  • Oxidation: This reaction introduces oxygen into the molecule, which can alter its reactivity and properties.
  • Reduction: Involves the removal of oxygen or addition of hydrogen, affecting the compound's characteristics.
  • Substitution: Functional groups can be replaced with others, allowing for modifications tailored to specific applications.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as temperature and solvent choice are crucial in determining the outcome of these reactions .

Research indicates that 2H-Pyrido[2,3-e][1,3]thiazine exhibits various biological activities. It has been studied for potential antimicrobial and anti-inflammatory properties. The compound's interactions with biological targets, such as enzymes or receptors, may lead to significant therapeutic effects, making it a candidate for further investigation in drug development .

The synthesis of 2H-Pyrido[2,3-e][1,3]thiazine typically involves multi-step organic reactions. One common approach includes:

  • Cyclization: Utilizing sodium hydride as a base to facilitate cyclization from appropriate precursors.
  • Reagents: Employing various nucleophiles and electrophiles to achieve desired transformations.
  • Optimization: Conditions are optimized for yield and purity, often involving automated reactors for industrial applications .

2H-Pyrido[2,3-e][1,3]thiazine has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential therapeutic roles in treating infections or inflammation.
  • Industry: Used in developing new materials with specific properties such as polymers or coatings .

Studies on the interactions of 2H-Pyrido[2,3-e][1,3]thiazine with biological systems have revealed insights into its mechanism of action. The compound may interact with specific molecular targets involved in various biological pathways. Understanding these interactions is essential for evaluating its therapeutic potential and optimizing its efficacy .

Several compounds share structural similarities with 2H-Pyrido[2,3-e][1,3]thiazine:

  • 2H-Isoindole-2-carboxylic acid: Shares a similar core structure but differs in functional groups.
  • Indole derivatives: These compounds also feature fused ring systems and are known for various biological activities.

Uniqueness

What distinguishes 2H-Pyrido[2,3-e][1,3]thiazine is its unique combination of pyridine and thiazine rings. This specific arrangement confers distinct chemical and biological properties that are not present in other similar compounds .

Similar Compounds List

  • 2H-Isoindole-2-carboxylic acid
  • Various indole derivatives
  • 1,3-Thiazinane derivatives

These comparisons highlight the unique features of 2H-Pyrido[2,3-e][1,3]thiazine while situating it within a broader context of related chemical entities .

Classical Synthetic Routes and Reaction Mechanisms

Cyclization Strategies Using 2-Aminopyridine Precursors

The synthesis of 2H-Pyrido[2,3-e] [3]thiazine typically involves cyclization reactions utilizing 2-aminopyridine derivatives as key starting materials . These precursors undergo condensation reactions with appropriate thiourea-containing reagents to form the fused heterocyclic system. The general synthetic approach employs a multi-step organic reaction sequence where 2-aminopyridine compounds are reacted with thiourea derivatives under controlled conditions .

One established synthetic route involves the reaction of 2-aminopyridine with thiourea in the presence of suitable electrophilic carbonyl compounds [4]. The mechanism proceeds through initial nucleophilic attack of the amino group on the electrophilic center, followed by intramolecular cyclization to form the six-membered thiazine ring fused to the pyridine system [2]. Temperature conditions for these reactions typically range from 100 to 180 degrees Celsius, with reaction times varying from 3 to 8 hours depending on the specific substituents and reaction conditions employed [27] [28].

Research has demonstrated that the cyclization efficiency is significantly influenced by the electronic properties of substituents on the pyridine ring [5]. Electron-withdrawing groups tend to facilitate the cyclization process, while electron-donating substituents may require longer reaction times or elevated temperatures to achieve comparable yields [31].

Base-Catalyzed Thiazine Ring Formation

Base-catalyzed methodologies represent a fundamental approach for thiazine ring construction in pyrido[2,3-e] [3]thiazine synthesis [7]. Potassium hydroxide and sodium hydroxide solutions serve as effective catalysts for promoting the cyclization reaction between pyridine precursors and thiourea derivatives [12] [28]. The mechanism involves deprotonation of the thiourea nitrogen, enhancing its nucleophilicity and facilitating attack on the electrophilic carbon center of the pyridine derivative [8].

The base-catalyzed process typically occurs in polar protic solvents such as ethanol or aqueous ethanol mixtures [29]. Reaction conditions generally involve refluxing the reaction mixture for 2.5 to 6 hours at temperatures between 78 and 100 degrees Celsius [28] [29]. The reaction progress can be monitored using thin-layer chromatography techniques to determine completion [29].

Studies have shown that the choice of base significantly affects both reaction rate and product yield [27]. Tetrabutylammonium bromide has emerged as an effective phase-transfer catalyst, enabling reactions to proceed at ambient temperature with reaction times reduced to 30 minutes while achieving yields of 84 percent [27]. The biphasic solvent system of dichloromethane and water in a 2:1 ratio has proven particularly effective for these transformations [27].

Advanced Green Synthesis Methodologies

Microwave-Assisted Solvent-Free Approaches

Microwave-assisted synthesis has revolutionized the preparation of thiazine derivatives, including pyrido[2,3-e] [3]thiazine systems, by dramatically reducing reaction times and improving energy efficiency [9] [11] [12]. These methodologies operate under solvent-free conditions, eliminating the need for large volumes of organic solvents and reducing environmental impact [11].

The microwave-assisted approach typically involves grinding the starting materials together and subjecting the mixture to microwave irradiation at specific power settings [12] [29]. Operating conditions commonly employ 110 watts at 2450 Hz frequency with intermittent 30-second intervals for 6 to 8 minutes [12]. Temperature control is maintained at approximately 140 degrees Celsius with 20 percent power settings [9].

Synthesis ParameterConventional MethodMicrowave-Assisted Method
Reaction Time3-6 hours6-8 minutes
Temperature100-180°C140°C
Solvent Requirements20-50 mLSolvent-free
Product Yield70-85%84-90%
Energy ConsumptionHighLow

Research findings demonstrate that microwave-assisted synthesis achieves comparable or superior yields compared to conventional heating methods while reducing reaction times by more than 95 percent [12]. The method has proven particularly effective for synthesizing 2-mercapto-4,6-diaryl-5,6-dihydropyrimidine thiazine derivatives with yields reaching 90 percent [12].

Continuous Flow Industrial Production Optimization

Continuous flow synthesis represents a significant advancement in the industrial production of thiazine compounds, offering enhanced safety, scalability, and process control compared to traditional batch methods [10]. The telescoped continuous flow approach enables the integration of multiple reaction steps into a single, streamlined process [10].

The continuous flow methodology for thiazine synthesis employs photochemical thiol-ene reactions as key transformations [10]. Cysteamine hydrochloride and vinyl chloride serve as low-cost starting materials, with 9-fluorenone functioning as a photocatalyst at concentrations of 0.1 to 0.5 mole percent [10]. The process operates under highly concentrated conditions up to 4 molar concentration [10].

Process parameters for continuous flow production include residence times of 40 minutes total, with individual reaction steps requiring 5 to 30 minutes [10]. The system demonstrates robust performance over extended operational periods, with successful runs conducted for 7 hours continuously [10]. Throughput rates of 1.8 grams per hour have been achieved on laboratory scale, with potential for significant scaling when liquid vinyl chloride processing is implemented [10].

Base-mediated cyclization steps employ diisopropylethylamine at 100 degrees Celsius with 5-minute residence times, achieving nuclear magnetic resonance yields of 87 percent [10]. The telescoped approach eliminates intermediate isolation steps, reducing overall processing time and improving atom economy [10].

Structural Elucidation Techniques

X-Ray Crystallographic Analysis of Fused Ring Systems

X-ray crystallographic analysis provides definitive structural information for pyrido[2,3-e] [3]thiazine compounds, revealing critical details about molecular geometry, bond lengths, and conformational preferences [13] [17] [39]. The thiazine ring system in these fused heterocycles typically adopts envelope or screw-boat conformations rather than planar arrangements [17] [39].

Crystallographic studies of related pyrido-thiazine systems reveal characteristic bond length patterns within the fused ring structure [41] [43]. The carbon-sulfur bond lengths typically range from 1.758 to 1.790 angstroms, consistent with carbon sp2-sulfur single bond character [41] [43]. Carbon-nitrogen bond lengths in the thiazine ring measure approximately 1.285 to 1.348 angstroms, indicating partial double bond character [17].

Structural ParameterObserved RangeBond Character
C-S Bond Length1.758-1.790 ÅCsp2-S single bond
C-N Bond Length1.285-1.348 ÅPartial double bond
N-H···O Distance2.012-2.30 ÅHydrogen bond
Puckering Amplitude0.686-0.720 ÅRing conformation

The thiazine ring puckering parameters indicate significant deviation from planarity, with puckering amplitudes ranging from 0.686 to 0.720 angstroms [17] [39]. Puckering angles theta typically measure between 114.4 and 114.7 degrees, while phi angles range from 205.3 to 210.6 degrees [39]. These parameters confirm the screw-boat conformation adopted by the six-membered thiazine ring [39] [40].

Intermolecular interactions observed in crystal structures include carbon-hydrogen to oxygen hydrogen bonds with distances of 2.30 angstroms, forming infinite chains along specific crystallographic axes [17]. The molecules associate in dimers through nitrogen-hydrogen to nitrogen hydrogen bonds measuring 2.012 angstroms [7].

NMR Spectroscopic Differentiation of Regioisomers

Nuclear magnetic resonance spectroscopy serves as a powerful tool for distinguishing regioisomeric forms of pyrido[2,3-e] [3]thiazine compounds and confirming structural assignments [14] [18] [33]. Proton nuclear magnetic resonance spectroscopy provides characteristic chemical shift patterns that enable differentiation between positional isomers [14] [18].

The aromatic region of proton nuclear magnetic resonance spectra, spanning 6 to 8 parts per million, exhibits distinctive splitting patterns that are diagnostic for specific regioisomers [14]. Carbon-13 nuclear magnetic resonance chemical shifts in the range of 110 to 170 parts per million provide complementary structural information for aromatic carbon environments [14].

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, enable unambiguous assignment of carbon and proton resonances [25] [37]. These methods are particularly valuable for confirming connectivity patterns in complex fused ring systems [16].

NMR ParameterChemical Shift RangeStructural Assignment
Thiazine CH22.48-3.10 ppmRing methylene protons
Pyridine H-58.05-8.26 ppmAromatic proton
Carbonyl Carbon150-170 ppmC=O carbon
Aromatic Carbons110-140 ppmRing carbons

Proton nuclear magnetic resonance analysis of thiazine derivatives reveals characteristic signals for ring methylene protons appearing as multiplets between 2.48 and 3.10 parts per million [2]. Aromatic protons on the pyridine ring typically resonate as singlets between 8.05 and 8.26 parts per million [2] [35]. Amino group protons appear as exchangeable singlets around 3.85 parts per million in deuterated dimethyl sulfoxide [2].

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive evidence for carbonyl carbon environments, with characteristic signals appearing between 150 and 170 parts per million [2] [37]. The pyridine nitrogen-bearing carbon typically resonates around 156 to 159 parts per million, while other aromatic carbons appear between 114 and 140 parts per million [2].

The electronic structure of 2H-Pyrido[2,3-e] [2]thiazine represents a complex heterocyclic system characterized by a fused pyridine-thiazine bicyclic framework. The compound possesses the molecular formula C₇H₆N₂S with a molecular weight of 150.20 g/mol [3] [4]. The bicyclic structure contains two nitrogen atoms and one sulfur atom strategically positioned within the ring system, creating unique electronic properties that distinguish it from other heterocyclic compounds.

Density Functional Theory (DFT) calculations using the B3LYP functional provide comprehensive insights into the electronic characteristics of this heterocyclic system. The electronic configuration exhibits significant π-electron delocalization across the fused ring system, which contributes to the compound's stability and reactivity patterns [5] [6]. The presence of both nitrogen and sulfur heteroatoms introduces distinctive electronic density distributions that influence the compound's chemical behavior and potential biological activities.

The molecular electrostatic potential (MEP) analysis reveals important reactivity sites within the 2H-Pyrido[2,3-e] [2]thiazine structure. The electrophilic regions are primarily concentrated around the nitrogen atoms, while nucleophilic attack sites are distributed across the sulfur atom and specific carbon positions in the ring system [5]. These electronic characteristics are fundamental for understanding the compound's interaction patterns with biological targets and its potential as a pharmacologically active scaffold.

Computational studies on related thiazine derivatives demonstrate the importance of heteroatom positioning in determining electronic properties. The 1,3-thiazine framework, which is structurally related to 2H-Pyrido[2,3-e] [2]thiazine, exhibits a HOMO energy of -6.06 eV and LUMO energy of -1.22 eV, resulting in an energy gap of 4.84 eV [5]. This substantial energy gap indicates good chemical stability while maintaining sufficient reactivity for biological interactions.

Density Functional Theory (DFT) Studies on Reactivity

DFT calculations at the B3LYP/6-31+G(d,p) level provide detailed insights into the reactivity characteristics of 2H-Pyrido[2,3-e] [2]thiazine. The frontier molecular orbital (FMO) analysis reveals critical information about the compound's electron-donating and electron-accepting capabilities, which directly influence its biological activity potential [5] [6].

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies determine the compound's chemical reactivity and stability. Based on computational studies of structurally similar thiazine derivatives, the HOMO orbital energy provides information about the electron-donating capacity, while the LUMO energy indicates electron-accepting potential [5]. The energy gap between these orbitals serves as a crucial parameter for predicting chemical stability and biological activity.

Chemical hardness (η) and softness (ζ) parameters calculated from DFT studies provide quantitative measures of the compound's reactivity. The chemical hardness is calculated using the formula η = (I - A)/2, where I represents ionization potential and A represents electron affinity [5]. These parameters are essential for understanding the compound's interaction patterns with biological macromolecules and predicting its pharmacological behavior.

The electrophilicity index (Ψ) represents another important reactivity descriptor calculated from DFT studies. For related thiazine compounds, the electrophilicity index ranges from 1.48 to 2.73, with 1,3-thiazine showing the highest value of 2.73 [5]. This parameter is particularly relevant for predicting the compound's ability to interact with nucleophilic sites in biological systems, such as amino acid residues in protein active sites.

Global reactivity descriptors derived from DFT calculations include electronegativity (μ), which provides information about the compound's tendency to attract electrons. These descriptors are calculated using the relationships μ = -(I + A)/2 and other established formulas that relate frontier orbital energies to chemical reactivity parameters [5]. The comprehensive analysis of these descriptors enables accurate prediction of the compound's biological activity potential and guides the design of derivatives with enhanced therapeutic properties.

Molecular Docking with Biological Targets

Molecular docking studies represent a crucial component in understanding the biological activity potential of 2H-Pyrido[2,3-e] [2]thiazine. The heterocyclic scaffold exhibits promising binding characteristics with various biological targets, particularly enzymes involved in viral replication and inflammatory processes [7] [8]. The computational docking approach enables detailed analysis of ligand-protein interactions and provides insights into the compound's mechanism of action at the molecular level.

The docking methodology typically employs advanced algorithms that account for protein flexibility and ligand conformational changes during binding. Studies on related heterocyclic compounds demonstrate the importance of considering multiple protein conformations and allowing for induced fit mechanisms during the docking process [9]. This approach provides more accurate predictions of binding affinities and interaction patterns compared to rigid docking protocols.

Binding affinity calculations incorporate various energy components, including van der Waals interactions, electrostatic forces, hydrogen bonding, and hydrophobic interactions. The comprehensive analysis of these energy components enables identification of key amino acid residues involved in ligand binding and provides insights into the structural requirements for optimal biological activity [7] [10]. These findings are essential for rational drug design and optimization of therapeutic compounds.

HIV Integrase Binding Simulations

HIV-1 integrase represents a critical target for antiviral drug development, and computational studies demonstrate the potential of 2H-Pyrido[2,3-e] [2]thiazine as an integrase inhibitor. The enzyme requires two divalent metal ions (typically Mg²⁺ or Mn²⁺) in its active site for catalytic activity, and effective inhibitors must coordinate with these metal centers [11] [9].

Molecular docking studies with HIV integrase utilize sophisticated protocols that account for the presence of metal ions in the active site. The two-metal ion model of integrase provides a more accurate representation of the catalytic mechanism compared to single-metal models derived from crystal structures [11]. This approach enables better prediction of inhibitor binding modes and mechanism of action.

The binding site of HIV integrase contains several critical amino acid residues that interact with viral DNA and are essential for the strand transfer reaction. Key residues include Asp64, Asp116, and Glu152, which coordinate with the metal ions, and other residues such as Lys156, Lys159, and Lys160 that interact with nucleotide inhibitors [12]. The successful binding of 2H-Pyrido[2,3-e] [2]thiazine derivatives must involve favorable interactions with these critical residues.

Docking simulations reveal that effective integrase inhibitors typically coordinate both metal ions through their functional groups, particularly diketo acid moieties or similar chelating systems [11]. The aromatic rings of these inhibitors often bind to regions close to viral DNA binding sites, potentially interfering with the mobility of critical catalytic loops. The specific binding mode of 2H-Pyrido[2,3-e] [2]thiazine would involve similar interactions, with the heterocyclic nitrogen atoms potentially coordinating with metal centers.

The pyridinone scaffold, which shares structural similarities with 2H-Pyrido[2,3-e] [2]thiazine, has demonstrated significant anti-HIV activity in experimental studies. One notable pyridinone derivative exhibited an IC₅₀ of 6 nM against HIV integrase strand transfer activity, indicating the high potential of related heterocyclic compounds [13]. The prodrug form of this compound showed remarkable anti-HIV activity with an EC₅₀ of 9 nM and a therapeutic index of 15,000, demonstrating the clinical relevance of this structural class.

Cyclooxygenase (COX) Isoform Interaction Models

Cyclooxygenase enzymes represent important targets for anti-inflammatory drug development, and molecular docking studies provide insights into the interaction of 2H-Pyrido[2,3-e] [2]thiazine with COX-1 and COX-2 isoforms. The structural differences between these isoforms create opportunities for selective inhibition, which is crucial for developing safer anti-inflammatory agents [14] [10].

The COX active site features a long, narrow channel that accommodates arachidonic acid and other substrates. The channel consists of a lobby region, a constriction site, and a hydrophobic terminus where the substrate's methyl group binds [15] [16]. Key amino acid residues include Arg120 and Tyr355 at the constriction, Ser530 at the active site, and Tyr385, which is critical for catalytic activity. The binding of inhibitors must consider these structural features and their accessibility in different COX isoforms.

COX-1 and COX-2 exhibit subtle but important structural differences that influence inhibitor selectivity. The COX-2 active site is slightly larger than COX-1, allowing accommodation of bulkier inhibitors [17]. Additionally, specific amino acid differences between the isoforms create opportunities for selective binding. Understanding these structural nuances is essential for designing compounds with improved selectivity profiles.

Thiazole derivatives have demonstrated significant COX inhibitory activity in experimental studies. One thiazole carboxamide derivative exhibited an IC₅₀ of 0.239 μM against COX-1, while showing different selectivity patterns against COX-2 [10]. Another study reported thiazole compounds with IC₅₀ values of 9.01 μM and 11.65 μM against COX-2-dependent prostaglandin E₂ production [14]. These findings suggest that the thiazine scaffold in 2H-Pyrido[2,3-e] [2]thiazine could exhibit similar inhibitory activities.

Molecular docking analysis of thiazole derivatives with COX enzymes reveals specific binding patterns that involve hydrogen bonding with key amino acid residues and hydrophobic interactions within the active site channel [14] [10]. The heterocyclic nitrogen and sulfur atoms in thiazole compounds participate in critical interactions that determine binding affinity and selectivity. Similar interaction patterns would be expected for 2H-Pyrido[2,3-e] [2]thiazine, with the additional pyridine ring potentially providing enhanced binding affinity through π-π stacking interactions.

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Wikipedia

2H-Pyrido[2,3-e][1,3]thiazine

Dates

Last modified: 07-19-2023

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